N,N-diethylacetamidine

Description

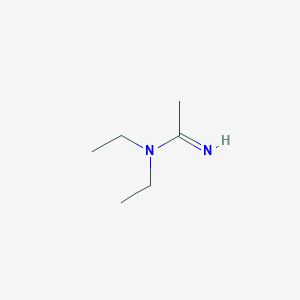

Structure

3D Structure

Properties

CAS No. |

14277-06-6 |

|---|---|

Molecular Formula |

C6H14N2 |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

N,N-diethylethanimidamide |

InChI |

InChI=1S/C6H14N2/c1-4-8(5-2)6(3)7/h7H,4-5H2,1-3H3 |

InChI Key |

RXSIKRLQGANXCL-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=N)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N,n Diethylacetamidine and Its Derivatives

Direct Synthesis Approaches

Direct synthetic methods for N,N-diethylacetamidine and related compounds typically involve the construction of the amidine functional group from readily available starting materials in a convergent manner.

Amine-Nitrile Condensation Reactions

A primary and straightforward route to N,N-disubstituted amidines is the direct condensation of a nitrile with a secondary amine. This approach is predicated on the activation of the nitrile to facilitate nucleophilic attack by the amine.

Lewis acids, such as aluminum chloride (AlCl₃), are effective catalysts for the synthesis of N,N-dialkylamidines from nitriles and dialkylamines. The reaction of acetonitrile (B52724) with diethylamine (B46881) in the presence of aluminum chloride serves as a key example of this methodology. The Lewis acid coordinates to the nitrogen atom of the nitrile, which enhances the electrophilicity of the nitrile carbon, thereby promoting the addition of diethylamine to form an intermediate that, upon workup, yields the desired this compound. While specific data for this exact reaction is not extensively detailed in readily available literature, related syntheses using Lewis acids like cuprous chloride or aluminum chloride in the preparation of similar N,N-disubstituted amines from corresponding precursors have been documented, highlighting the catalytic role of these reagents in facilitating the carbon-nitrogen bond formation under elevated temperatures and pressures. google.comgoogle.com

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically investigated include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reactants and catalyst. For analogous syntheses, extensive experimental investigation into these factors has been shown to significantly impact the outcome. For instance, in related preparations, screening various solvents, bases, and temperature profiles has led to substantial improvements in both yield and product purity, often achieving yields of over 90% with high purity. nih.gov While specific optimization data for the aluminum chloride-catalyzed synthesis of this compound is not widely published, the principles of process optimization from similar chemical transformations are directly applicable.

Acetonitrile Derivative Pathways

The use of activated acetonitrile derivatives can also facilitate the synthesis of this compound. For instance, the reaction of primary amines with N,N-dimethylacetamide dimethyl acetal (B89532) is a known method for producing acetamidines. researchgate.net This suggests a potential pathway where a suitably activated derivative of acetonitrile could react with diethylamine to form this compound.

One-Pot Synthesis Protocols

One-pot syntheses are highly desirable for their efficiency and reduced waste generation. While a specific one-pot protocol for this compound from acetonitrile, diethylamine, and aluminum chloride is not explicitly detailed in the literature, the general principles of one-pot amidine synthesis are well-established. Such a procedure would involve the sequential addition of reagents in a single reaction vessel, minimizing intermediate isolation steps. The success of a one-pot synthesis hinges on the careful control of reaction conditions to ensure the desired transformations occur in the correct sequence and with high efficiency.

Indirect Synthetic Routes and Precursor Utilization

Indirect methods for the synthesis of this compound involve the preparation of a precursor that is subsequently converted to the target amidine. These multi-step sequences can offer advantages in terms of substrate scope and functional group tolerance.

A common indirect route to N,N-disubstituted amidines involves the use of imidoyl chlorides as key intermediates. An amide, such as N,N-diethylacetamide, can be converted to the corresponding imidoyl chloride, N-(1-chloroethylidene)diethylammonium chloride. This activated intermediate is then reacted with an amine to furnish the desired amidine. This two-step process allows for the synthesis of a wide variety of N,N,N'-trisubstituted amidines.

Formation via Acetimidates

The synthesis of this compound derivatives can be effectively achieved through the reaction of primary amines with acetimidates. A notable approach is the Scoggins procedure, which involves the condensation of a primary amine with an N,N-dialkylacetamide dimethyl acetal. This method is particularly effective for synthesizing long-chain aliphatic and aromatic amidines.

A key challenge in this synthesis is the potential formation of imidate esters as by-products. However, the reaction equilibrium can be shifted to favor the desired acetamidine (B91507) product. Performing the reaction in the presence of excess dimethylamine, for instance, can suppress the formation of the imidate ester, leading to the acetamidine as the exclusive product in high yields. researchgate.net This strategy is especially valuable when the target acetamidines are difficult to purify by standard methods like crystallization or distillation. researchgate.net

Researchers have successfully developed a strategy using the Scoggins procedure to synthesize N'-alkyl-N,N-diethylacetamidines via acetimidates by carefully tuning the chemical equilibrium. researchgate.net This demonstrates the utility of acetimidates as versatile intermediates in the formation of specifically substituted acetamidines.

Derivatization from N,N-Diethylacetamide Precursors (e.g., 2-chloro-N,N-diethylacetamide)

N,N-Diethylacetamide and its activated derivatives, such as 2-chloro-N,N-diethylacetamide, serve as common precursors for the synthesis of a variety of more complex molecules. sigmaaldrich.comsigmaaldrich.com 2-chloro-N,N-diethylacetamide is a versatile building block used in the preparation of numerous derivatives. Its reactivity stems from the presence of a chlorine atom on the alpha-carbon, which acts as a good leaving group in nucleophilic substitution reactions.

This precursor has been utilized in the synthesis of various compounds, including:

Calixarene amides : These are macrocyclic compounds with applications in host-guest chemistry. sigmaaldrich.com

Amide calix sigmaaldrich.compyrrole macrocycles : These molecules feature super-extended cavities, making them of interest for molecular recognition and sensing applications. sigmaaldrich.com

Biologically active agents : Chloroacetamide derivatives are synthesized by treating chloroacetyl chloride with various aliphatic and aromatic amines. These derivatives have been investigated for their potential as antimicrobial agents, including herbicides and fungicides. ijpsr.info

The general synthetic approach involves the reaction of 2-chloro-N,N-diethylacetamide with a suitable nucleophile, leading to the displacement of the chloride and the formation of a new carbon-nucleophile bond, thus creating a derivative of the original N,N-diethylacetamide structure.

Table 1: Examples of Derivatives Synthesized from 2-chloro-N,N-diethylacetamide

| Derivative Class | Synthetic Application | Reference |

| Calixarene Amides | Preparation of macrocyclic host molecules. | sigmaaldrich.com |

| Calix sigmaaldrich.compyrrole Macrocycles | Synthesis of receptors with super-extended cavities. | sigmaaldrich.com |

| N-Alkyl/Aryl Acetamides | Creation of potential antimicrobial agents. | ijpsr.info |

Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single reaction vessel to form a single product that incorporates all or most of the atoms of the starting materials. diva-portal.org These reactions are highly efficient and atom-economical, making them attractive for building molecular complexity in a streamlined fashion.

While specific examples detailing the synthesis of this compound itself via MCRs are not extensively documented in the provided search results, the principles of MCRs are broadly applicable to the synthesis of amidine-containing structures and other N-heterocycles. For instance, the Povarov reaction, which can be performed as a three-component reaction of an aniline, an aldehyde, and an olefin, leads to the formation of quinoline (B57606) derivatives. nih.gov Similarly, the Ugi four-component reaction (U-4CR) utilizes an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to produce dipeptide-like scaffolds. nih.gov

A novel multi-component cascade reaction has been developed for constructing highly functionalized bipyrimidine derivatives from 3-formyl-chromones, ethyl 2-(pyridine-2-yl)acetate derivatives, and amidine hydrochlorides. rsc.org This demonstrates the potential for incorporating amidine functionalities into complex molecules using MCR strategies. These established MCR methodologies could potentially be adapted for the synthesis of this compound derivatives by carefully selecting the appropriate starting components.

Advanced Synthetic Techniques

Modern synthetic chemistry has seen the advent of advanced techniques that offer significant advantages over traditional methods, including reduced reaction times, increased yields, and improved energy efficiency.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, dramatically reducing reaction times from hours or days to minutes. nih.govnih.gov The use of microwave irradiation accelerates reactions by directly and efficiently heating the reaction mixture through dielectric heating. unito.itrsc.org

This technique has been successfully applied to the synthesis of a vast array of N-heterocycles, often leading to higher yields and product purity compared to conventional heating methods. nih.govunito.itrsc.org For example, the synthesis of N,N'-disubstituted acetamidine ligands has been achieved by reacting triethylorthoacetate with substituted anilines under microwave activation, using acetic acid as a catalyst, resulting in moderate to high yields. researchgate.net

The advantages of MAOS are significant, making it a preferred method for rapid synthesis and optimization in medicinal chemistry and materials science. unito.itrsc.org The ability to quickly generate libraries of compounds makes it particularly valuable in drug discovery. sigmaaldrich.comnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Key Advantage | Reference |

| Chalcone Synthesis | 3 days | 30 minutes | Drastic reduction in reaction time, high yield and purity. | nih.gov |

| Quinolinone Synthesis | 4 hours | 10 seconds | Extremely rapid synthesis. | nih.gov |

| Suzuki–Miyaura Coupling | 12 hours | 40 minutes | Faster reaction, prevention of side products. | nih.gov |

Reactivity Profiles and Mechanistic Investigations of N,n Diethylacetamidine

Fundamental Chemical Reactivity

The reactivity of N,N-diethylacetamidine is largely centered around the nitrogen atoms, which can act as both nucleophiles and bases. The interplay of electronic and steric effects governs its behavior in chemical reactions.

The basicity of amidines is a well-established characteristic, and this compound is no exception. The presence of two nitrogen atoms, one of which possesses a lone pair of electrons, allows it to readily accept a proton. The imino nitrogen is generally the more basic site, as protonation at this position results in a resonance-stabilized amidinium cation.

In terms of nucleophilicity, the amino nitrogen of this compound can act as a nucleophile, participating in reactions with electrophilic centers. The nucleophilic character is, however, tempered by the delocalization of the lone pair, as described in the following section.

Resonance plays a crucial role in the reactivity of this compound, particularly in its protonated form. The positive charge of the amidinium ion is delocalized across the N-C-N system, which significantly stabilizes the conjugate acid and contributes to the basicity of the parent amidine.

The key resonance structures of the N,N-diethylacetamidinium ion are depicted below:

| Resonance Structure 1 | Resonance Structure 2 |

|---|---|

The electronic effects of the substituents also influence reactivity. The two ethyl groups on one of the nitrogen atoms exert a positive inductive effect (+I), pushing electron density towards the N-C-N system. This has two main consequences:

Increased Basicity: The enhanced electron density on the nitrogen atoms makes the lone pairs more available for protonation.

Modulated Nucleophilicity: While the increased electron density would suggest higher nucleophilicity, steric hindrance from the ethyl groups can play a counteracting role, potentially slowing reactions with bulky electrophiles.

Reaction Mechanisms

The following sections detail the proposed mechanisms for several key reactions involving this compound, based on established principles of amidine chemistry.

The amino nitrogen in this compound can react as a nucleophile with various electrophiles. semanticscholar.org The general mechanism involves the attack of the nitrogen's lone pair on the electrophilic species, leading to the formation of a new bond.

For instance, in the presence of an alkyl halide (R-X), this compound can undergo N-alkylation. The reaction would proceed as follows:

Nucleophilic Attack: The lone pair of the amino nitrogen attacks the electrophilic carbon of the alkyl halide.

Formation of an Imidoyl-N-alkyl Amidinium Salt: This results in the formation of a quaternary ammonium (B1175870) salt, with a positive charge on the newly alkylated nitrogen.

Under certain conditions, particularly with strong electrophiles, amidines can form dicationic species, which are highly reactive "superelectrophiles". acs.orgnih.gov This would involve protonation or alkylation at both nitrogen centers, creating a highly electron-deficient species susceptible to nucleophilic attack.

The hydrolysis of amidines to amides is a well-documented reaction that can proceed under both acidic and basic conditions. For this compound, hydrolysis would ultimately yield acetic acid and diethylamine (B46881). The likely mechanism involves the following steps:

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the C=N double bond.

Formation of a Tetrahedral Intermediate: This results in a tetrahedral intermediate with a hydroxyl group and the original amidine structure.

Proton Transfer: A series of proton transfers occurs, leading to the protonation of the diethylamino group, making it a better leaving group.

Elimination of Diethylamine: The tetrahedral intermediate collapses, expelling diethylamine and forming N-ethylacetamide.

Further Hydrolysis: The resulting N-ethylacetamide can then undergo further hydrolysis to yield acetic acid and ethylamine.

A study on the hydrolysis of unsymmetrical acetamidines provides insight into the factors influencing this process, such as leaving group abilities and stereoelectronic effects. acs.org

Another potential degradation pathway for amidines is their conversion to amines and nitriles, which can be achieved catalytically. rsc.org

N-Alkyl bond cleavage, particularly N-dealkylation, is a common metabolic pathway for many nitrogen-containing compounds in biological systems. nih.govnih.govresearchgate.net This process is often mediated by cytochrome P450 enzymes. mdpi.com For this compound, the N-ethyl bond cleavage would likely proceed via the following mechanism:

Oxidative Hydroxylation: A cytochrome P450 enzyme catalyzes the hydroxylation of the carbon atom alpha to the nitrogen in one of the ethyl groups.

Formation of an Unstable Hemiaminal: This creates an unstable hemiaminal intermediate.

Spontaneous Cleavage: The hemiaminal spontaneously decomposes, breaking the C-N bond.

Product Formation: The products of this cleavage are acetaldehyde (B116499) and N-ethylacetamidine. The latter can then undergo further dealkylation or hydrolysis.

Nucleophilic Addition Mechanisms to Nitriles

The nitrile functional group (C≡N) exhibits chemical reactivity analogous to a carbonyl group due to the polarization of the triple bond, which renders the carbon atom electrophilic. libretexts.orgucalgary.ca This electrophilicity allows nitriles to undergo nucleophilic addition reactions. The mechanism can be catalyzed by either acid or base, or proceed with strong, anionic nucleophiles. ucalgary.ca

In the context of acid catalysis, the reaction is initiated by the protonation of the nitrile's nitrogen atom. libretexts.org This protonation significantly increases the electrophilic character of the carbon atom, making it susceptible to attack by even weak nucleophiles. ucalgary.calibretexts.org Following the nucleophilic attack, a proton transfer occurs, leading to the formation of an intermediate, which for water as the nucleophile is a protonated amide. libretexts.org

Strong nucleophiles, such as organometallic reagents or hydrides, can add directly to the nitrile carbon without the need for acid catalysis, forming an intermediate imine anion or salt. libretexts.orgucalgary.ca This intermediate can then be protonated during an aqueous workup or undergo further reactions. ucalgary.ca

When an amine or a related compound like this compound acts as the nucleophile, the addition is typically facilitated by activating the nitrile with a Lewis acid or under harsh reaction conditions. nih.gov The nucleophilic nitrogen atom of the amidine attacks the electrophilic carbon of the nitrile. This process is a key step in the synthesis of more complex nitrogen-containing compounds. The general steps for an amine nucleophile, which are analogous for an amidine, are outlined below.

| Step | Description |

| 1. Activation (if required) | The nitrile is activated, commonly by protonation with an acid catalyst, which enhances the electrophilicity of the nitrile carbon. ucalgary.calibretexts.org |

| 2. Nucleophilic Attack | The nucleophile (e.g., this compound) attacks the electrophilic carbon of the activated nitrile, leading to the formation of a new C-N bond. libretexts.org |

| 3. Intermediate Formation | An imine-like intermediate is formed. For strong nucleophiles, this is often an imine anion which is subsequently protonated. libretexts.orgucalgary.ca |

| 4. Tautomerization/Hydrolysis | The intermediate can tautomerize or, in the presence of water, undergo hydrolysis to yield different final products, such as amides or ketones. libretexts.orgchemistrysteps.com |

Interaction with Complex Chemical Systems

Coordination Chemistry and Ligand Behavior

In coordination chemistry, molecules or ions that bond to a central metal atom are known as ligands. whoi.edu Ligands are Lewis bases, possessing at least one pair of electrons to donate to a metal center, which acts as a Lewis acid. whoi.edu this compound possesses two nitrogen atoms, both of which have lone pairs of electrons, making it a potential ligand for various metal ions.

The behavior of this compound as a ligand can be versatile. It can coordinate to a metal center in several ways:

Monodentate Ligand: It can use one of its nitrogen atoms to form a single coordinate bond with the metal center.

Bidentate Ligand: It can use both nitrogen atoms to bind to the same metal center, forming a chelate ring. This mode of binding is often thermodynamically more stable than monodentate coordination.

The specific coordination mode is influenced by several factors, including the nature of the metal ion (its size, charge, and electronic configuration), steric hindrance from the ethyl groups on the amidine, and the reaction conditions. whoi.edu The nitrogen atoms in the this compound structure can be considered moderately soft to borderline Lewis bases, suggesting they would form stable complexes with a range of transition metal ions.

| Potential Donor Atoms | Coordination Mode | Description |

| Imino Nitrogen (=N) | Monodentate | The sp²-hybridized imino nitrogen donates its lone pair to the metal center. |

| Amino Nitrogen (-N(Et)₂) | Monodentate | The sp³-hybridized amino nitrogen donates its lone pair to the metal center. |

| Both Nitrogen Atoms | Bidentate (Chelating) | Both nitrogen atoms coordinate to the same metal ion, forming a stable chelate ring structure. |

Intermolecular Interactions and Crystal Growth Modulation (e.g., Ferrous Oxalate (B1200264) Dihydrate)

Intermolecular interactions are fundamental forces that govern the assembly of molecules into crystalline solids. nih.gov These non-covalent interactions, such as hydrogen bonding and van der Waals forces, play a critical role in crystal engineering by directing the packing of molecules and influencing the final morphology and properties of the crystal. nih.goved.ac.uk

The presence of additives can significantly modulate the nucleation and growth of crystals. Research on the crystallization of ferrous oxalate dihydrate (FeC₂O₄·2H₂O) has shown that its particle size and morphology can be controlled by introducing certain molecules into the reaction system. researchgate.net While direct studies on this compound are not available, research on the structurally similar compound N,N-diethylacetamide (DEAc) provides significant insight. researchgate.net

Density functional theory calculations have indicated that N,N-diethylacetamide molecules can influence the growth of ferrous oxalate dihydrate crystals. researchgate.net This modulation occurs through the formation of intermolecular bonds, specifically hydrogen bonds and van der Waals forces, with the oxalate ions (C₂O₄²⁻) on the crystal surfaces. researchgate.net These interactions interfere with the regular addition of growth units to the crystal lattice, thereby controlling the crystal's growth pattern and final size. researchgate.net

Given the structural similarities, this compound is expected to behave in a comparable manner. Its N-H group and the lone pairs on its nitrogen atoms can act as hydrogen bond donors and acceptors, respectively, while its alkyl groups can participate in van der Waals interactions. This allows it to interact with the surface of growing ferrous oxalate dihydrate crystals, modulating their development. researchgate.net

| Type of Interaction | Potential Role in Crystal Growth Modulation |

| Hydrogen Bonding | The N-H and C=N groups of this compound can form hydrogen bonds with the oxalate ions and water molecules of the ferrous oxalate dihydrate crystal lattice, altering surface energies and growth rates of specific crystal faces. researchgate.net |

| Van der Waals Forces | The diethyl groups of the molecule can engage in van der Waals interactions with the crystal surface, sterically hindering the attachment of new solute molecules and modifying the crystal habit. researchgate.net |

Applications in Advanced Organic Synthesis and Materials Science

Role as Reagents and Catalysts in Organic Transformations

The utility of N,N-diethylacetamidine in organic reactions is largely dictated by its basicity and nucleophilic character. It is employed in various transformations where a strong, non-nucleophilic base is required to facilitate reactions or neutralize acidic byproducts.

Amidines as Bases in Organic SynthesisAmidines, including this compound, are recognized as strong organic bases.benchchem.comThis strong basicity is a defining feature that underpins their application in a variety of synthetic contexts.benchchem.comThey can effectively deprotonate a range of acidic protons, facilitating elimination reactions, condensations, and other base-mediated transformations. A significant application of this compound is its use as an inexpensive base in the synthesis of complex organic molecules.benchchem.comThis cost-effectiveness makes it an attractive choice in multi-step syntheses, particularly in the development of pharmaceutical agents.benchchem.com

| Role as a Base | Application Context | Source |

| Strong Organic Base | General use in transformations requiring deprotonation. | |

| Inexpensive Base | Construction of a bicyclic hetero compound for a pharmaceutical intermediate. |

Building Blocks for Complex Molecular Architectures

Beyond its role as a reagent, the structural framework of this compound allows it to be incorporated into larger, more complex molecules, serving as a key building block in specialized synthetic applications.

Precursor in Specialized Synthesis (e.g., Pharmaceutical Intermediates, Surrogates)this compound is employed as a precursor in the synthesis of specialized chemical entities, particularly for pharmaceutical and research applications.cymitquimica.comIts role often involves contributing its specific nitrogen-containing structure to a final target molecule.

Pharmaceutical Intermediates: As previously noted, one of the most significant applications of this compound is as a reagent in the synthesis of a key intermediate for the antibacterial drug Trovafloxacin.

Nerve Agent Surrogates: In the field of medicinal chemistry and defense research, the compound has been synthesized as part of an effort to evaluate potential treatments for nerve agent exposure. researchgate.net Specifically, N,N-diethylacetimidamide (an alternative name for the compound) was prepared for use in studies assessing the reactivation of acetylcholinesterase after inhibition by a nerve agent surrogate. researchgate.net

| Precursor Application | Target Molecule/System | Field of Use | Source(s) |

| Intermediate Synthesis | Amino moiety of Trovafloxacin | Pharmaceuticals | |

| Research Chemical | Acetylcholinesterase reactivation studies | Medicinal Chemistry / Defense | researchgate.net |

| General Precursor | Various compounds | Agrochemicals, Pharmaceuticals | cymitquimica.com |

Despite a comprehensive search for scientific literature, no specific applications of This compound in the field of separation science, particularly concerning its use for metal ion complexation and as a masking agent, could be identified.

The performed searches did not yield any detailed research findings, data tables, or scholarly articles that would support the creation of an in-depth and scientifically accurate article on this specific topic as outlined. General information on the broader class of amidines as ligands for metal ions is available; however, this does not provide the specific data required for a thorough discussion of this compound in the requested context of separation science.

Therefore, the section on "Applications in Separation Science" and its subsection on "Metal Ion Complexation and Masking Agents" for this compound cannot be generated based on the currently available scientific literature.

Advanced Spectroscopic Characterization and Computational Studies of N,n Diethylacetamidine

Spectroscopic Analysis for Structural and Dynamic Insights

Spectroscopic methods are fundamental in elucidating the molecular structure, conformation, and electronic properties of chemical compounds. For N,N-diethylacetamidine, a detailed experimental application of several advanced spectroscopic techniques would be necessary for a complete characterization.

Nuclear Magnetic Resonance (NMR) for Conformational Analysis and Electronic Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the conformational dynamics and electronic environment of nuclei within a molecule. In the case of this compound, ¹H and ¹³C NMR spectra would provide initial confirmation of the molecular structure. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be instrumental in determining the spatial proximity of protons, offering insights into the preferred conformations around the C-N and C=N bonds. rsc.orgmdpi.com

The partial double bond character of the C-N bond in amidines can lead to hindered rotation and the observation of distinct NMR signals for the two ethyl groups at lower temperatures. reddit.com Variable temperature NMR studies could, therefore, be employed to determine the energy barrier for this rotation. mdpi.com Furthermore, ¹⁵N NMR spectroscopy, though less common, would offer direct information about the electronic environment of the two nitrogen atoms, which is crucial for understanding the compound's basicity and reactivity. nih.govrsc.org The chemical shifts and coupling constants are sensitive to the electronic distribution and molecular geometry. rsc.orgubc.cad-nb.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following are generalized predicted values and would require experimental verification.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (acetamidine) | ~1.9-2.2 | ~15-20 |

| N-CH₂ | ~3.2-3.5 (may show distinct signals) | ~40-45 |

| CH₃ (ethyl) | ~1.1-1.3 | ~12-15 |

| C=N | - | ~150-160 |

Mass Spectrometry for Reaction Monitoring and Derivatization Studies

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight of 114.19 g/mol . nih.gov The fragmentation patterns, which can be elucidated through techniques like gas chromatography-mass spectrometry (GC-MS), provide valuable structural information. shimadzu.com Common fragmentation pathways for N,N-dialkyl amidines would likely involve cleavage of the ethyl groups and fragmentation of the acetamidine (B91507) core. The high-resolution mass spectrum of N-(N,N-diethylacetamidino)-O-alkylfluorophosphates has been studied, indicating that the fragmentation of the this compound moiety is a key part of the analysis.

In a broader context, mass spectrometry is invaluable for monitoring chemical reactions in real-time. By tracking the appearance of product ions and the disappearance of reactant ions, reaction kinetics and mechanisms can be investigated. Derivatization of this compound could also be studied by mass spectrometry, where changes in mass and fragmentation would confirm the addition of new functional groups.

Table 2: Key Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄N₂ |

| Molecular Weight | 114.19 g/mol nih.gov |

| Predicted Key Fragment Ions (m/z) | [M-CH₃]⁺, [M-C₂H₅]⁺, fragments from the amidine core |

Infrared (IR) Spectroscopy for Functional Group Dynamics

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. scirp.org For this compound, the IR spectrum would be characterized by several key absorption bands. The C=N stretching vibration is a prominent feature for amidines, typically appearing in the range of 1620-1680 cm⁻¹. The precise frequency would be sensitive to the electronic effects of the substituents and the conformation of the molecule.

Table 3: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| N-H Stretch (if present as tautomer) | 3100-3500 |

| C-H Stretch (sp³) | 2850-3000 |

| C=N Stretch | 1620-1680 |

| C-N Stretch | 1250-1350 |

| C-H Bend | 1350-1480 |

Microwave Spectroscopy for Gas-Phase Structures and Torsional Dynamics

Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of molecules in the gas phase. wikipedia.org From these constants, precise molecular geometries, including bond lengths and angles, can be derived. mdpi.comnih.gov For a flexible molecule like this compound, multiple conformers may exist in the gas phase, each with its own distinct rotational spectrum. illinois.edu By analyzing the intensities of the spectral lines, the relative energies of these conformers can be determined.

Furthermore, microwave spectroscopy is highly sensitive to the dynamics of internal rotation. The torsional motions of the ethyl groups and the methyl group in this compound would lead to fine splittings in the rotational transitions, from which the barriers to internal rotation can be calculated. Such studies would provide a detailed picture of the molecule's potential energy surface.

Nuclear Quadrupole Coupling Effects Analysis

Nuclei with a spin quantum number greater than 1/2, such as the ¹⁴N nuclei in this compound, possess a nuclear electric quadrupole moment. This moment interacts with the local electric field gradient, leading to a splitting of the rotational energy levels. This interaction, known as nuclear quadrupole coupling, results in a hyperfine structure in the microwave spectrum.

The analysis of this hyperfine structure provides the nuclear quadrupole coupling constants (NQCCs). These constants are highly sensitive to the electronic environment around the nitrogen nuclei and can provide valuable information about the nature of the chemical bonding and the hybridization of the nitrogen atoms. Comparing the NQCCs for the two different nitrogen atoms in this compound would offer insights into the differences in their electronic structures.

Computational Chemistry and Theoretical Modeling

In the absence of extensive experimental data, computational chemistry provides a powerful means to predict the properties of this compound. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to optimize the molecular geometry and predict various spectroscopic properties. nih.govmdpi.com

Theoretical modeling can be used to:

Predict Conformational Isomers: Calculations can identify the stable conformers of this compound and their relative energies.

Simulate Spectroscopic Data: Computational methods can predict NMR chemical shifts, IR vibrational frequencies, and rotational constants. These theoretical spectra can aid in the interpretation of experimental data.

Analyze Electronic Structure: The distribution of electron density, molecular orbitals, and electrostatic potential can be calculated, providing insights into the molecule's reactivity and intermolecular interactions.

The computed properties available in public databases, such as those from PubChem, offer a starting point for understanding the theoretical characteristics of this compound.

Table 4: Computed Properties of this compound

| Property | Computed Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₄N₂ | PubChem nih.gov |

| Exact Mass | 114.1157 g/mol | PubChem nih.gov |

| Topological Polar Surface Area | 27.1 Ų | PubChem nih.gov |

| XLogP3 | 0.4 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

Density Functional Theory (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone in computational chemistry for elucidating the molecular and electronic structures of organic compounds like this compound. researchgate.net This method offers a balance between computational cost and accuracy, making it ideal for calculating geometric parameters and electronic properties. nih.gov

DFT calculations are employed to optimize the molecular geometry, predicting key structural features such as bond lengths, bond angles, and dihedral angles. researchgate.net For the this compound molecule, these calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311G++ to achieve reliable results. researchgate.net The optimized structure represents the molecule's minimum energy conformation in the gas phase.

Beyond molecular geometry, DFT is crucial for understanding the electronic landscape. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. Furthermore, DFT allows for the generation of molecular electrostatic potential (MESP) maps, which visualize the charge distribution and help predict sites susceptible to electrophilic or nucleophilic attack. researchgate.net Natural population analysis (NPA) can also be performed to determine the charge distribution on individual atoms. researchgate.net

Table 1: Representative Predicted Geometric Parameters for an Amidine Functional Group using DFT Note: This table presents typical values for amidine-like structures as predicted by DFT calculations and is for illustrative purposes. Specific values for this compound would require a dedicated computational study.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311G++) |

| Bond Lengths | C=N (imidic) | ~1.28 Å |

| C-N (amino) | ~1.40 Å | |

| C-C (methyl) | ~1.46 Å | |

| N-C (ethyl) | ~1.46 Å | |

| Bond Angles | N-C=N | ~122° |

| C-C=N | ~118° | |

| C-N-C (amino) | ~117° |

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are powerful tools for predicting and interpreting the spectroscopic characteristics of molecules. mdpi.com By calculating the vibrational frequencies of the optimized molecular structure, a theoretical infrared (IR) and Raman spectrum can be generated. scispace.com

These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental spectra. researchgate.net The calculations can determine the potential energy distribution (PED), which clarifies the contribution of individual bond stretches, bends, and torsions to each vibrational peak. researchgate.net Good agreement between the computed and experimental spectra confirms the accuracy of the calculated molecular structure. scispace.com

Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). This method calculates the excitation energies and oscillator strengths for electronic transitions from the ground state to various excited states. researchgate.net The results can be correlated with experimental UV-Vis data to understand the electronic properties and transitions within the molecule. mdpi.com The accuracy of these predictions can be further enhanced by incorporating solvent effects using models like the Polarizable Continuum Model (PCM).

Simulation of Reaction Pathways and Transition States

DFT calculations are instrumental in mapping the potential energy surface for chemical reactions, allowing for the simulation of reaction pathways and the identification of transition states. nih.gov This is particularly useful for understanding the mechanisms of reactions involving this compound, such as its synthesis, decomposition, or role as a catalyst.

For a given reaction, computational chemists can model the transformation from reactants to products, locating the transition state structure—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy, a crucial parameter for determining reaction kinetics. nih.gov This approach has been successfully applied to study the thermal decomposition of related N-substituted amides, which often proceed through a six-membered ring transition state. nih.gov By analyzing the geometry and electronic structure of the transition state, researchers can gain detailed insights into the bond-breaking and bond-forming processes that govern the reaction mechanism.

Conformational Landscape Analysis

Molecules with rotatable single bonds, such as this compound with its ethyl groups, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies and populations.

Computational methods, again primarily DFT, are used to explore the conformational landscape. nih.gov By systematically rotating key dihedral angles and performing geometry optimizations for each starting structure, a set of low-energy conformers can be identified. Calculations on related N,N-diethyl-substituted amides have shown the existence of distinct stable conformers, such as gauche and cis forms. nih.gov The relative stability of these conformers can be influenced by factors like intramolecular hydrogen bonding and steric hindrance. Furthermore, the conformational equilibrium can be significantly affected by the polarity of the solvent, a phenomenon that can be modeled computationally. nih.gov

Topological and Quantum Chemical Insights (e.g., NBO analysis, Voronoi-Dirichlet polyhedra)

To gain deeper insights into the chemical bonding and non-covalent interactions within this compound, advanced topological and quantum chemical analyses are employed.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs. nih.gov This method provides a detailed understanding of charge transfer and orbital interactions. For instance, NBO analysis can quantify the delocalization of the nitrogen lone pair electrons and identify stabilizing hyperconjugative interactions, such as the interaction between a filled lone pair orbital and an adjacent empty (antibonding) orbital. researchgate.netnih.gov These interactions are crucial for understanding the stability of different conformers and the electronic effects of substituents. nih.gov

Voronoi-Dirichlet Polyhedra (VDP): The VDP method is a powerful tool for analyzing atomic interactions in the solid state, should a crystal structure of this compound be determined. rsc.org This approach partitions the crystal space into atomic domains, where each domain consists of all points closer to a given atom than to any other. The faces of these polyhedra correspond to interatomic contacts. By analyzing the characteristics of these faces, one can quantitatively describe all types of atomic interactions, including strong covalent bonds and weaker non-covalent interactions like hydrogen bonds and van der Waals contacts, providing a comprehensive picture of the crystal packing. rsc.org

Future Research Directions and Emerging Areas

Development of Novel Synthetic Pathways with Enhanced Efficiency

Future research is directed towards creating more efficient and high-yielding synthetic pathways for N,N-diethylacetamidine and its derivatives. One established method involves the reaction of acetonitrile (B52724) with diethylamine (B46881) using aluminum chloride as a catalyst. chemrxiv.org However, researchers are exploring new strategies to improve upon existing procedures.

Exploration of Expanded Reactivity and New Transformations

This compound's utility as a reagent is a significant area for future exploration. Its established role as an inexpensive base is foundational to its application in constructing complex heterocyclic structures. researchgate.net Current research has demonstrated its reactivity in various contexts:

It is used in the synthesis of a bicyclic hetero compound, a key intermediate for the antibacterial agent Trovafloxacin. researchgate.net

It facilitates reactions involving bromonitromethane (B42901) and various aldehydes. sci-hub.se

The in-situ generated sodium salt of this compound has been used to synthesize surrogates of A-series nerve agents, highlighting its utility in defense and toxicology research. chemrxiv.orgresearchgate.net

It serves as a ligand in coordination chemistry, capable of stabilizing transition metals in organometallic complexes. acs.org

Future investigations will likely focus on expanding this reactivity profile, exploring new catalytic applications, and its use in stereoselective synthesis. Its role in forming carbon-nitrogen bonds and its potential in multicomponent reactions are promising avenues for further study.

Design of this compound-Based Functional Materials

A particularly exciting frontier is the incorporation of the this compound moiety into functional materials. A prime example is the development of N'-alkyl-N,N-diethylacetamidines as CO2-triggered switchable surfactants. scispace.com These smart materials can change their properties in response to a specific stimulus, in this case, the presence or absence of carbon dioxide.

These surfactants, in their amidine form, are not surface-active. However, upon bubbling CO2 through an oil-water mixture containing the compound, the amidine reacts with water and CO2 to form a bicarbonate salt, which is an effective emulsifier. scispace.com The emulsion can then be broken simply by bubbling nitrogen to remove the CO2, reverting the surfactant to its inactive form. scispace.com This switchability offers significant advantages in applications like enhanced oil recovery and environmentally friendly cleaning processes. By analogy with the related N,N-dimethylacetamidine, which can be attached to mesoporous silica (B1680970) for CO2 adsorption, future work may also explore this compound-based materials for carbon capture technologies. dfat.gov.au

Table 1: Properties of this compound-Based Switchable Surfactants

| Feature | Description | Reference |

|---|---|---|

| Switching Trigger | Carbon Dioxide (CO2) for activation, Nitrogen (N2) for deactivation. | scispace.com |

| Active Form | Bicarbonate salt of the amidine. | scispace.com |

| Inactive Form | N'-alkyl-N,N-diethylacetamidine. | scispace.com |

| Function | Emulsification and demulsification of oil-water mixtures. | scispace.com |

| Potential Applications | Enhanced oil recovery, green detergents, controlled chemical reactions. | scispace.com |

Advanced Computational Methodologies for Predictive Studies

Computational chemistry offers powerful tools to predict and understand the behavior of this compound and its derivatives. Theoretical studies are crucial for elucidating reaction mechanisms, predicting reactivity, and designing new molecules with desired properties. For instance, computational analysis has been used to investigate the properties of complex molecules containing the this compound structure, such as N'-cyanooxazolylacetamidines. nih.gov

These studies can calculate key parameters like the rotational energy barrier around the C-N bond and the heats of formation, providing insights into molecular stability and dynamics. nih.gov The predicted rotational barrier for the diethylamidine group was found to be approximately 23 kcal/mol, similar to that of N,N-dimethylformamide (DMF), suggesting significant double bond character in the amidine C-N bond. nih.gov For compounds related to nerve agents, methodologies such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular dynamics simulations are considered invaluable for assessing risk and understanding toxicological characteristics. researchgate.net Future research will undoubtedly leverage more sophisticated computational models to accelerate the discovery of new reactions and applications for this compound.

Table 2: Theoretical Data for a Derivative Containing the this compound Moiety

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Predicted Rotational Barrier (C-N bond) | ~23 kcal/mol | Indicates restricted rotation due to partial double bond character. | nih.gov |

Sustainable and Green Chemistry Approaches in Amidine Synthesis

Integrating principles of green chemistry into the synthesis and application of amidines is a critical future direction. Research into the broader class of amidines has shown the potential for using magnetically recoverable catalysts for a green synthesis of formamidines, an approach that could be adapted for this compound. tue.nl

The development of CO2-switchable surfactants based on this compound is itself a significant step towards more sustainable chemical processes. scispace.com By using a readily available and non-toxic trigger like CO2, these systems can reduce energy consumption and waste associated with emulsion separation. scispace.com Future research will likely focus on using bio-based starting materials, employing solvent-free reaction conditions, and designing catalytic systems that are highly efficient and easily recyclable to further improve the environmental footprint of this compound synthesis and use.

Q & A

Advanced Research Question

- Experimental Design:

- Data Interpretation: Use nonlinear regression to calculate reactivation constants () and IC values .

How should researchers reconcile contradictions in hazard data for this compound?

Advanced Research Question

- Data Gaps: Some SDS sections list "no data available" for acute toxicity (e.g., ), while others specify H312 (harmful if absorbed through skin) .

- Resolution Strategies:

What regulatory constraints apply to the international transfer of this compound?

Advanced Research Question

- Export Controls: Listed under U.S. Export Administration Regulations (EAR) and UK sanctions (Schedule 3C) due to potential dual-use applications in chemical weapons .

- Compliance Steps:

What analytical techniques are optimal for detecting this compound degradation products?

Advanced Research Question

- Degradation Pathways: Hydrolysis under humid conditions may yield acetamide and diethylamine derivatives .

- Detection Methods:

How does this compound compare to structurally similar amidines in catalytic applications?

Advanced Research Question

- Comparative Studies:

What waste disposal protocols are compliant for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.